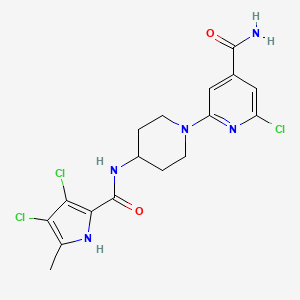
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide
Descripción general
Descripción
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chloro and carboxamide groups. The piperidine ring is then synthesized and attached to the pyridine ring. Finally, the pyrrole moiety is introduced through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the piperidine and pyrrole moieties.
Imidazole derivatives: Share some structural features but differ in the heterocyclic ring system.
Uniqueness
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is unique due to its combination of a pyridine ring with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety.
Propiedades
Fórmula molecular |
C17H18Cl3N5O2 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18Cl3N5O2/c1-8-13(19)14(20)15(22-8)17(27)23-10-2-4-25(5-3-10)12-7-9(16(21)26)6-11(18)24-12/h6-7,10,22H,2-5H2,1H3,(H2,21,26)(H,23,27) |
Clave InChI |
DDZQOAWVENUEIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2)C3=NC(=CC(=C3)C(=O)N)Cl)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















